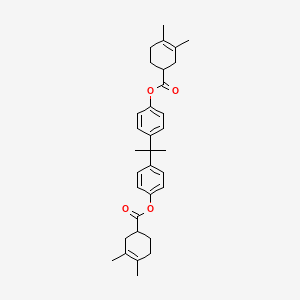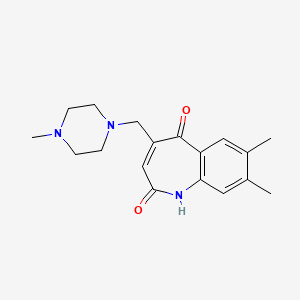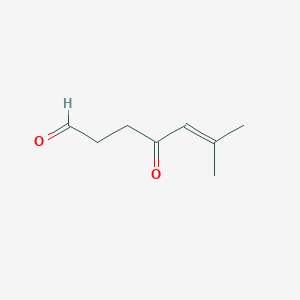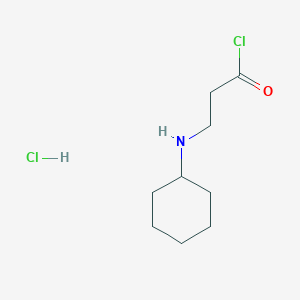
3-(Cyclohexylamino)propanoyl chloride;hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Cyclohexylamino)propanoyl chloride;hydrochloride is a chemical compound with the molecular formula C9H17NO2Cl. It is a derivative of propanoic acid, where the hydrogen atom of the amino group is replaced by a cyclohexyl group. This compound is often used in organic synthesis and has various applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclohexylamino)propanoyl chloride;hydrochloride typically involves the reaction of cyclohexylamine with propanoyl chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction is as follows:
Cyclohexylamine+Propanoyl chloride→3-(Cyclohexylamino)propanoyl chloride
The hydrochloride salt is then formed by treating the product with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using similar principles as the laboratory synthesis. The process is optimized for yield and purity, often involving continuous flow reactors and stringent control of reaction conditions to ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Cyclohexylamino)propanoyl chloride;hydrochloride undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The acyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles such as amines, alcohols, and water.
Hydrolysis: In the presence of water, the compound hydrolyzes to form 3-(Cyclohexylamino)propanoic acid and hydrochloric acid.
Esterification: Reacts with alcohols to form esters.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include primary and secondary amines, alcohols, and water. The reactions are typically carried out at room temperature or slightly elevated temperatures.
Hydrolysis: Water or aqueous solutions are used, often under acidic or basic conditions to facilitate the reaction.
Esterification: Alcohols are used as reagents, often in the presence of a catalyst such as sulfuric acid.
Major Products Formed
Nucleophilic Substitution: Amides, esters, and carboxylic acids.
Hydrolysis: 3-(Cyclohexylamino)propanoic acid and hydrochloric acid.
Esterification: Esters of 3-(Cyclohexylamino)propanoic acid.
Applications De Recherche Scientifique
3-(Cyclohexylamino)propanoyl chloride;hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the modification of biomolecules for studying protein-ligand interactions.
Medicine: Investigated for potential therapeutic applications due to its ability to modify biological molecules.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(Cyclohexylamino)propanoyl chloride;hydrochloride involves its reactivity as an acylating agent. It can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications that can alter their function. The molecular targets include amino groups on proteins and nucleic acids, and the pathways involved often relate to the formation of amide or ester linkages.
Comparaison Avec Des Composés Similaires
Similar Compounds
Propanoyl chloride: A simpler acyl chloride without the cyclohexylamino group.
Cyclohexylamine: The amine precursor used in the synthesis of 3-(Cyclohexylamino)propanoyl chloride;hydrochloride.
3-(Cyclohexylamino)propanoic acid: The hydrolysis product of the compound.
Uniqueness
This compound is unique due to the presence of both the cyclohexylamino group and the acyl chloride functionality. This dual reactivity allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis.
Propriétés
Numéro CAS |
64952-38-1 |
|---|---|
Formule moléculaire |
C9H17Cl2NO |
Poids moléculaire |
226.14 g/mol |
Nom IUPAC |
3-(cyclohexylamino)propanoyl chloride;hydrochloride |
InChI |
InChI=1S/C9H16ClNO.ClH/c10-9(12)6-7-11-8-4-2-1-3-5-8;/h8,11H,1-7H2;1H |
Clé InChI |
FFODHEYPOPBBHG-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)NCCC(=O)Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


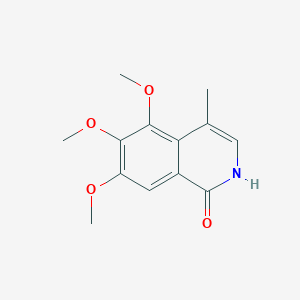
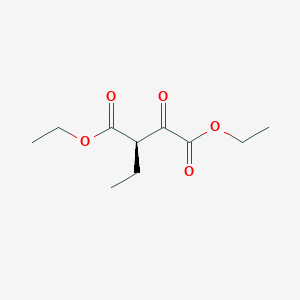
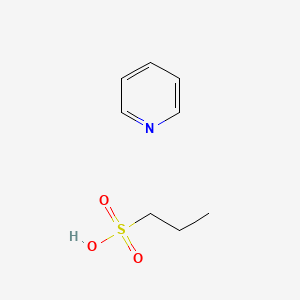

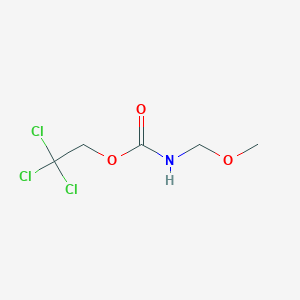
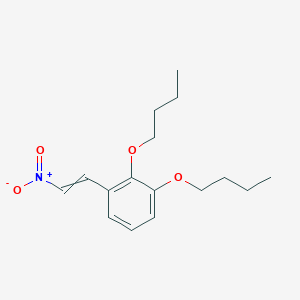


![[2-(Dimethylboranyl)prop-1-ene-1,1-diyl]bis(trimethylstannane)](/img/structure/B14479952.png)

